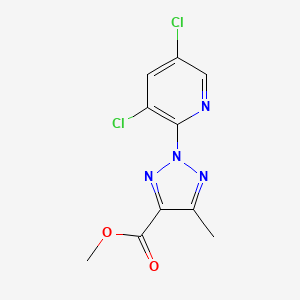
1-(2-(6-Amino-4-methylpyridin-3-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(6-Amino-4-metilpiridin-3-il)piperidin-1-il)etanona es un compuesto que pertenece a la clase de derivados de piperidina. La piperidina es un compuesto heterocíclico de seis miembros que contiene un átomo de nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(2-(6-Amino-4-metilpiridin-3-il)piperidin-1-il)etanona típicamente involucra los siguientes pasos:
Formación del Anillo de Piperidina: El anillo de piperidina puede sintetizarse a través de varios métodos, incluyendo reacciones de hidrogenación, ciclización y cicloadición.
Reacciones de Sustitución:
Reacciones de Acoplamiento: El paso final involucra el acoplamiento del anillo de piridina sustituido con el anillo de piperidina para formar el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas .
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(2-(6-Amino-4-metilpiridin-3-il)piperidin-1-il)etanona experimenta varias reacciones químicas, incluyendo:
Sustitución: El compuesto puede experimentar reacciones de sustitución con halógenos, grupos alquilo u otros grupos funcionales.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Catalizadores: Paladio sobre carbono, óxido de platino.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos correspondientes, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
1-(2-(6-Amino-4-metilpiridin-3-il)piperidin-1-il)etanona tiene varias aplicaciones de investigación científica:
Farmacología: Se estudia por sus posibles actividades farmacológicas, incluidas las propiedades anticancerígenas, antivirales y antimicrobianas.
Síntesis Orgánica: El compuesto sirve como un bloque de construcción para la síntesis de moléculas más complejas en química orgánica.
Investigación Biológica: Se utiliza en ensayos biológicos para estudiar sus efectos en varias vías y objetivos biológicos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-(6-Amino-4-metilpiridin-3-il)piperidin-1-il)etanona involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y dando lugar a diversos efectos biológicos . El mecanismo exacto depende de la aplicación específica y el objetivo de interés.
Comparación Con Compuestos Similares
Compuestos Similares
Piperidina: Una estructura de anillo de seis miembros básica con un átomo de nitrógeno.
Piridina: Un anillo de seis miembros con un átomo de nitrógeno, similar a la porción de piridina en el compuesto.
Piperidinonas: Compuestos que contienen un anillo de piperidina con un grupo cetona.
Singularidad
1-(2-(6-Amino-4-metilpiridin-3-il)piperidin-1-il)etanona es única debido a su patrón de sustitución específico en el anillo de piridina y su combinación con el anillo de piperidina. Esta estructura única imparte propiedades químicas y biológicas específicas que la diferencian de otros compuestos similares .
Propiedades
Fórmula molecular |
C13H19N3O |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-[2-(6-amino-4-methylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H19N3O/c1-9-7-13(14)15-8-11(9)12-5-3-4-6-16(12)10(2)17/h7-8,12H,3-6H2,1-2H3,(H2,14,15) |
Clave InChI |
QARLHCBJDHSWFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C2CCCCN2C(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11798690.png)

![7,8-Dimethyl-4-(pyridin-4-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11798720.png)





